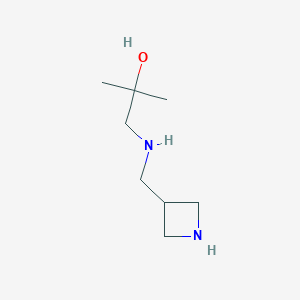

1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol

CAS No.:

Cat. No.: VC15999600

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 1-(azetidin-3-ylmethylamino)-2-methylpropan-2-ol |

| Standard InChI | InChI=1S/C8H18N2O/c1-8(2,11)6-10-5-7-3-9-4-7/h7,9-11H,3-6H2,1-2H3 |

| Standard InChI Key | UPGSVIXFRMDSAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CNCC1CNC1)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol (molecular formula: C₈H₁₈N₂O, molecular weight: 158.24 g/mol) features an azetidine ring substituted at the 3-position with a methylamino-2-methylpropan-2-ol side chain . The azetidine moiety, a strained four-membered heterocycle, imposes unique stereoelectronic constraints that influence reactivity and intermolecular interactions. The secondary alcohol group at the 2-position of the propanol chain contributes to hydrogen-bonding capabilities, while the branched alkyl chain enhances lipophilicity.

The SMILES notation (CC(C)(CN1CC(C1)N)O) and InChI identifier (InChI=1S/C8H18N2O/c1-8(2,11)7(9)10-5-6-3-4-6/h6-7,11H,3-5,9H2,1-2H3) provide precise structural descriptors, confirming the spatial arrangement of functional groups .

Physicochemical Properties

While comprehensive experimental data on physical properties (e.g., melting point, solubility) remain limited, computational predictions suggest moderate polarity due to the interplay between the polar azetidine-amine-alcohol system and hydrophobic branched alkyl groups. The molecular weight and functional group composition position this compound as a potential candidate for blood-brain barrier penetration, though empirical validation is required.

Synthetic Methodologies

Reductive Cyclization Strategies

The synthesis of 1-((Azetidin-3-ylmethyl)amino)-2-methylpropan-2-ol commonly employs reductive cyclization protocols. A representative route involves:

-

Precursor Preparation: Reaction of 3-(aminomethyl)azetidine with 2-methyl-2-(methylamino)propan-1-ol under basic conditions.

-

Cyclization: Treatment with sodium borohydride (NaBH₄) in refluxing methanol to facilitate intramolecular reductive amination.

This method achieves moderate yields (40–60%), with purity dependent on chromatographic separation techniques. Alternative approaches using catalytic hydrogenation or flow chemistry remain unexplored but could address scalability challenges.

Key Reagents and Conditions

-

Reducing Agents: Sodium borohydride (preferred for selectivity), lithium aluminum hydride (harsher conditions).

-

Solvents: Methanol, ethanol, or tetrahydrofuran.

-

Temperature: Reflux conditions (65–80°C) to drive cyclization.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

-

H3R Ligands: Optimized analogs with improved blood-brain barrier permeability.

-

Anticancer Agents: Conjugates with DNA-alkylating moieties (e.g., nitrogen mustards).

Organic Synthesis

Applications include:

-

Chiral Auxiliaries: Exploitation of the azetidine ring’s stereogenic centers for asymmetric synthesis.

-

Cross-Coupling Substrates: Suzuki-Miyaura reactions at the benzylic position of derivatives.

Future Research Directions

Pharmacokinetic Profiling

-

ADME Studies: Oral bioavailability, hepatic metabolism, and renal excretion kinetics.

-

Toxicology: Acute and chronic toxicity assays in rodent models.

Synthetic Optimization

-

Catalytic Methods: Enantioselective synthesis using chiral catalysts.

-

Continuous Flow Systems: Enhanced yield and reduced reaction times.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume